7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-3-isopropyl-4-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .
Synthesis Analysis
The synthesis of this compound and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a coumarin core structure, which is a 1,2-benzopyranone . This structure is further substituted with hydroxy, isopropyl, and methyl groups .Chemical Reactions Analysis
The synthesis of this compound involves the Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .Scientific Research Applications
Synthesis and Biological Screening
7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have been synthesized for exploring selected biological screenings. These compounds demonstrated significant cytotoxic and bactericidal activities, making them of interest in medical and biochemical research (Khan et al., 2003).
Synthesis and Antimicrobial Activities
The synthesis of hydroxy-pyrazolyl-chromen-4H-ones and their O-glucosides has been conducted. Some of these newly synthesized compounds showcased notable antimicrobial and antioxidant activities, indicating potential applications in the development of new antimicrobial agents (Hatzade et al., 2008).
Design and Synthesis of Thiazolidin-4-ones
Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid have been synthesized and are poised for screening for antibacterial activity. These compounds could potentially offer new avenues in the treatment of bacterial infections (Čačić et al., 2009).
Synthesis, Spectroscopic and Antibacterial Investigations
New hydroxy ethers and heterocyclic coumarin derivatives have been synthesized, and their antibacterial activity evaluated. The chemical structure of these compounds significantly influences their antibacterial properties (Hamdi et al., 2008).
Physico-Chemical Properties
The physico-chemical properties, including the ultraviolet/visible absorption spectra in different solvents, of hydroxy-2H-chromen-2-one derivatives have been studied. These properties are sensitive to solvent polarity and hydrogen bonding, which could be important for their use in various chemical and biochemical analyses (Elenkova et al., 2014).
Cytotoxic, Antibacterial, and Antifungal Activity
Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown potent cytotoxic, antibacterial, and antifungal activities. These findings suggest their potential use in developing new therapeutic agents (Khan et al., 2004).
Fluorescence Probes in Molecular Biology and Medicine
The absorption and steady-state fluorescence characteristics of 7-hydroxy-2H-chromen-2-on derivatives have been studied for potential application as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Mechanism of Action
Target of Action
These include enzymes like DNA gyrase , and receptors involved in inflammation, asthma, and viral infections .
Mode of Action
For instance, they can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . This interaction can lead to the inhibition of bacterial growth, providing the compound with potential antimicrobial properties .
Biochemical Pathways
For example, they have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, and anti-viral activities . Each of these activities suggests an interaction with different biochemical pathways.
Result of Action
These could potentially include the inhibition of enzyme activity, interference with cellular signaling pathways, and the induction of cell death in certain cell types .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules through weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds . The carbon atom in the ring (sp 2 hybridized) and the methyl carbon (sp 3 hybridized) atom can also act as weak hydrogen bond donors .
Cellular Effects
Many synthetic coumarins have been intensively screened for different biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
It is known that the compound forms strong O–H···O=C hydrogen bonds .
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-propan-2-ylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7(2)12-8(3)10-5-4-9(14)6-11(10)16-13(12)15/h4-7,14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOCZZMTQMWKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419954 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-72-1 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80419954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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